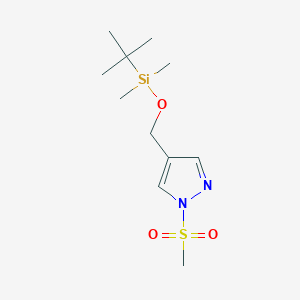
4-(((tert-Butyldimethylsilyl)oxy)methyl)-1-(methylsulfonyl)-1H-pyrazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-[[[(1,1-dimethylethyl)dimethylsilyl]oxy]methyl]-1-(methylsulfonyl)-1H-Pyrazole is a synthetic organic compound characterized by its unique molecular structure
Preparation Methods
The synthesis of 4-[[[(1,1-dimethylethyl)dimethylsilyl]oxy]methyl]-1-(methylsulfonyl)-1H-Pyrazole typically involves multiple stepsThe reaction conditions often require the use of specific reagents and catalysts to ensure the desired product is obtained with high yield and purity .
Chemical Reactions Analysis
This compound undergoes various chemical reactions, including:
Oxidation: The methylsulfonyl group can be oxidized under specific conditions, leading to the formation of sulfone derivatives.
Reduction: The pyrazole ring can be reduced using suitable reducing agents, resulting in the formation of dihydropyrazole derivatives.
Substitution: The TBDMS group can be selectively removed under acidic or basic conditions, allowing for further functionalization of the molecule.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and acids or bases for deprotection steps. The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
4-[[[(1,1-dimethylethyl)dimethylsilyl]oxy]methyl]-1-(methylsulfonyl)-1H-Pyrazole has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound is used in biochemical studies to investigate enzyme interactions and metabolic pathways.
Medicine: It has potential therapeutic applications, including as an intermediate in the synthesis of drugs targeting specific diseases.
Industry: The compound is utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-[[[(1,1-dimethylethyl)dimethylsilyl]oxy]methyl]-1-(methylsulfonyl)-1H-Pyrazole involves its interaction with specific molecular targets. The pyrazole ring can bind to enzymes or receptors, modulating their activity. The methylsulfonyl group enhances the compound’s solubility and stability, while the TBDMS group protects reactive sites during chemical reactions .
Comparison with Similar Compounds
Similar compounds to 4-[[[(1,1-dimethylethyl)dimethylsilyl]oxy]methyl]-1-(methylsulfonyl)-1H-Pyrazole include:
4-[[[(1,1-dimethylethyl)dimethylsilyl]oxy]methyl]benzeneamine: This compound shares the TBDMS protecting group but differs in its core structure.
Benzenemethanol, 4-[[[(1,1-dimethylethyl)dimethylsilyl]oxy]-α-[(methylsulfinyl)(methylthio)methyl]-, 1-acetate: This compound has a similar protecting group and functional groups but a different core structure.
Properties
Molecular Formula |
C11H22N2O3SSi |
|---|---|
Molecular Weight |
290.46 g/mol |
IUPAC Name |
tert-butyl-dimethyl-[(1-methylsulfonylpyrazol-4-yl)methoxy]silane |
InChI |
InChI=1S/C11H22N2O3SSi/c1-11(2,3)18(5,6)16-9-10-7-12-13(8-10)17(4,14)15/h7-8H,9H2,1-6H3 |
InChI Key |
KLZHHEHIOSFTND-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)[Si](C)(C)OCC1=CN(N=C1)S(=O)(=O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















